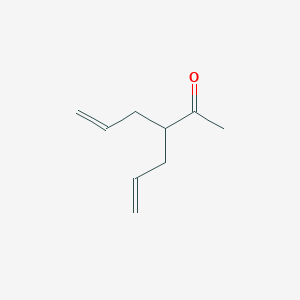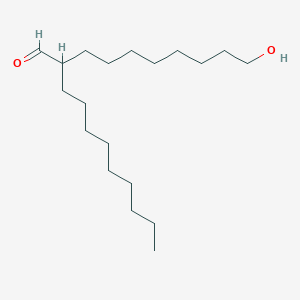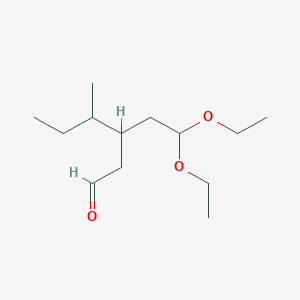
5-Hexen-2-one, 3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexen-2-one, 3-(2-propenyl)-, also known as allylacetone, is an organic compound with the molecular formula C9H14O. It is a member of the ketone family and features a hexene chain with a ketone functional group at the second position and a propenyl group at the third position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-2-one, 3-(2-propenyl)- can be achieved through several methods. One common approach involves the reaction of 5-hexen-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 5-Hexen-2-one, 3-(2-propenyl)- often involves the use of large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-2-one, 3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted alkenes or ketones.
Scientific Research Applications
5-Hexen-2-one, 3-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hexen-2-one, 3-(2-propenyl)- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the propenyl group can participate in electrophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
1-Hexen-5-one: Similar structure but lacks the propenyl group.
5-Hexene-2-one: Similar structure but with different positioning of the double bond.
Hex-5-en-2-one: Another isomer with a different arrangement of the double bond and functional groups.
Uniqueness
5-Hexen-2-one, 3-(2-propenyl)- is unique due to the presence of both a ketone and a propenyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
| 75265-80-4 | |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-prop-2-enylhex-5-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-5,9H,1-2,6-7H2,3H3 |
InChI Key |
GXEKMVNPOLENKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
